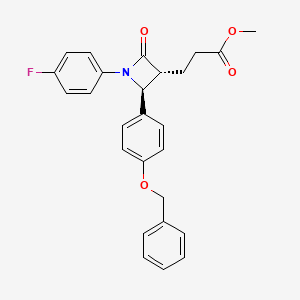

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate

説明

Structural Characterization of Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate

Molecular Architecture and Stereochemical Configuration

The molecular architecture of Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate encompasses a four-membered azetidinone ring system that serves as the central structural motif. This cyclic β-lactam core exhibits inherent ring strain, contributing significantly to the compound's reactivity profile and biological activity potential. The substituent pattern around the azetidinone ring demonstrates sophisticated stereochemical control, with three distinct aromatic systems positioned at strategic locations. The 4-fluorophenyl group attached to the nitrogen atom of the azetidinone ring provides electronic modulation through its electron-withdrawing fluorine substituent.

The 4-(benzyloxy)phenyl moiety at the 2-position introduces a benzyl ether linkage that extends the molecular framework and creates additional opportunities for intermolecular interactions. The propanoate ester chain attached at the 3-position completes the substitution pattern and provides a site for potential chemical modification. The overall molecular geometry reflects a complex interplay between steric and electronic factors that influence both conformational preferences and chemical reactivity.

The compound demonstrates structural similarities to ezetimibe and related cholesterol absorption inhibitors, sharing the characteristic azetidinone core that appears crucial for biological activity. The benzyloxy protecting group represents a common synthetic strategy employed during multi-step synthesis procedures, allowing selective manipulation of hydroxyl functionality while maintaining structural integrity.

Absolute Configuration Analysis of (2S,3R) Diastereomer

The absolute stereochemical configuration of the (2S,3R) diastereomer establishes specific three-dimensional arrangements that fundamentally determine the compound's properties and behavior. The 2S configuration at the carbon bearing the 4-(benzyloxy)phenyl substituent creates a defined spatial orientation that positions this aromatic system in a specific relationship to the azetidinone core. Simultaneously, the 3R configuration at the carbon attached to the propanoate chain establishes the complementary stereochemical environment necessary for the overall molecular architecture.

This particular diastereomeric relationship generates a cis-disubstituted β-lactam configuration, which significantly influences both the conformational preferences and the chemical reactivity patterns of the molecule. The stereochemical arrangement affects the spatial positioning of functional groups, creating specific steric environments that can influence reaction selectivity and biological recognition processes. The (2S,3R) configuration represents one of four possible stereoisomeric forms, and its specific selection often reflects synthetic accessibility and desired biological activity profiles.

Research investigating ezetimibe analogues has demonstrated that stereochemical configuration at these positions critically influences biological activity, with specific preferences observed for certain diastereomeric arrangements. The absolute configuration analysis reveals that the 2S center positions the aromatic substituent in an orientation that optimizes potential π-π interactions with target binding sites, while the 3R configuration places the ester-containing side chain in a favorable position for additional binding interactions.

| Stereocenter | Configuration | Substituent | Spatial Orientation |

|---|---|---|---|

| C-2 | S | 4-(benzyloxy)phenyl | Axial positioning |

| C-3 | R | propanoate chain | Equatorial positioning |

| Overall | cis | Combined | Synergistic arrangement |

Conformational Analysis of Azetidinone Core Structure

The azetidinone core structure exhibits distinctive conformational characteristics that arise from the inherent ring strain associated with the four-membered heterocycle. The β-lactam ring adopts a puckered conformation to minimize angle strain, with the nitrogen atom and one carbon atom positioned above and below the plane defined by the remaining two carbon atoms. This puckering creates an envelope-like geometry that influences the spatial arrangement of substituents and affects the overall molecular shape.

The conformational analysis reveals that the azetidinone ring maintains relatively rigid geometry due to the constraints imposed by the four-membered structure. The ring strain energy contributes approximately 105-110 kilojoules per mole to the overall molecular energy, making the β-lactam susceptible to ring-opening reactions under appropriate conditions. The carbonyl group of the azetidinone exhibits significant electrophilic character, enhanced by the ring strain and the electron-withdrawing nature of the attached substituents.

The nitrogen substitution with the 4-fluorophenyl group introduces additional conformational considerations, as the aryl-nitrogen bond can adopt various rotational conformations. The preferred conformation positions the fluorophenyl ring in an orientation that minimizes steric clashes with the other substituents while maximizing favorable electronic interactions. The electronic character of the fluorine substituent influences the electron density distribution around the nitrogen atom, affecting both the nucleophilicity and the conformational preferences.

The 2-position and 3-position substituents create significant steric interactions that further constrain the conformational flexibility of the molecule. The bulky 4-(benzyloxy)phenyl group at the 2-position adopts a conformation that minimizes unfavorable van der Waals contacts while maintaining favorable aromatic interactions. The propanoate chain at the 3-position exhibits greater conformational flexibility, allowing adaptation to different chemical environments while maintaining the overall molecular geometry.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signature Analysis (¹H, ¹³C, 2D-COSY)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through detailed analysis of proton and carbon-13 environments within the molecular framework. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that enable precise identification of the compound and confirmation of its structural integrity. The aromatic protons associated with the three distinct benzene ring systems appear in the typical aromatic region between 6.5 and 8.0 parts per million, with specific chemical shift patterns reflecting the electronic environments created by the various substituents.

The 4-fluorophenyl group generates a characteristic AA'BB' pattern in the aromatic region, with the protons ortho to fluorine appearing at approximately 7.0-7.2 parts per million and the meta protons resonating around 6.8-7.0 parts per million. The coupling pattern reflects the symmetrical substitution and provides unambiguous identification of this structural element. The fluorine atom itself can be observed through ¹⁹F Nuclear Magnetic Resonance spectroscopy, typically appearing as a singlet around -110 to -115 parts per million relative to trifluoroacetic acid.

The 4-(benzyloxy)phenyl system produces overlapping aromatic signals that require careful analysis for complete assignment. The benzyl ether methylene protons appear as a characteristic singlet around 5.0-5.2 parts per million, providing a diagnostic signal for this protecting group. The aromatic protons of both the phenyl and benzyl portions contribute to the complex multipicity observed in the 7.0-7.5 parts per million region.

The azetidinone core protons exhibit distinctive chemical shifts and coupling patterns that reflect their unique chemical environment. The proton at the 2-position typically appears around 4.8-5.2 parts per million as a doublet, while the 3-position proton resonates around 3.8-4.2 parts per million with characteristic coupling to both the 2-position proton and the propanoate methylene protons. The propanoate ester methyl group appears as a sharp singlet around 3.7 parts per million, while the methylene protons create a complex multipicity pattern between 2.5-3.0 parts per million.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (4-fluorophenyl) | 6.8-7.2 | Complex multiplet | 4H |

| Aromatic (benzyloxy) | 7.0-7.5 | Complex multiplet | 9H |

| Benzyl ether CH₂ | 5.0-5.2 | Singlet | 2H |

| Azetidinone H-2 | 4.8-5.2 | Doublet | 1H |

| Azetidinone H-3 | 3.8-4.2 | Multiplet | 1H |

| Ester methyl | 3.7 | Singlet | 3H |

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through analysis of carbon environments and their chemical shifts. The carbonyl carbon of the azetidinone ring appears characteristically around 165-170 parts per million, while the ester carbonyl resonates around 170-175 parts per million. The aromatic carbons create a complex pattern between 110-160 parts per million, with the fluorine-bearing carbon exhibiting characteristic coupling to fluorine that splits the signal into a doublet.

Two-dimensional Correlation Spectroscopy experiments enable complete assignment of Nuclear Magnetic Resonance signals through identification of scalar coupling relationships between adjacent nuclei. The H-H Correlation Spectroscopy experiment reveals connectivity patterns within the molecule, allowing unambiguous assignment of overlapping signals and confirmation of structural proposals. Cross-peaks between the azetidinone protons and their adjacent substituents provide critical information about the stereochemical configuration and conformational preferences.

Fourier-Transform Infrared Spectroscopy of Functional Groups

Fourier-Transform Infrared Spectroscopy enables identification and characterization of functional groups through analysis of characteristic vibrational frequencies. The compound exhibits several diagnostic absorption bands that provide unambiguous identification of key structural elements and confirmation of molecular integrity. The azetidinone carbonyl stretch appears as a characteristic absorption around 1750-1760 reciprocal centimeters, reflecting the strained nature of the four-membered ring system and the enhanced electrophilic character of the carbonyl group.

The ester carbonyl associated with the propanoate chain produces a distinct absorption band around 1735-1745 reciprocal centimeters, appearing at lower frequency than the β-lactam carbonyl due to reduced ring strain effects. The intensity and frequency of this absorption provide information about the electronic environment of the ester group and can reveal the presence of conformational effects or intermolecular interactions.

The aromatic systems contribute multiple absorption bands in the fingerprint region between 1450-1650 reciprocal centimeters, with specific patterns characteristic of substituted benzene rings. The 4-fluorophenyl group exhibits characteristic C-F stretching vibrations around 1000-1100 reciprocal centimeters, providing diagnostic evidence for the presence of the fluorine substituent. The benzyl ether linkage produces C-O stretching absorptions around 1000-1300 reciprocal centimeters, with the exact frequency dependent on the local chemical environment.

The infrared spectrum also reveals information about molecular interactions and solid-state packing arrangements. The absence of broad O-H stretching absorptions confirms the protection of hydroxyl functionality, while the sharpness of carbonyl absorptions indicates the absence of significant hydrogen bonding interactions in the solid state. The overall spectral pattern provides a unique fingerprint that enables rapid identification and quality assessment of the compound.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Azetidinone C=O | 1750-1760 | Strong | β-lactam stretch |

| Ester C=O | 1735-1745 | Strong | Propanoate stretch |

| Aromatic C=C | 1450-1650 | Medium | Ring vibrations |

| C-F stretch | 1000-1100 | Medium | Fluorophenyl |

| C-O stretch | 1000-1300 | Medium | Ether linkage |

High-Resolution Mass Spectrometry Validation

High-Resolution Mass Spectrometry provides definitive molecular weight determination and elemental composition confirmation through accurate mass measurement. The compound exhibits a molecular ion peak at mass-to-charge ratio 433.4715, corresponding to the protonated molecular ion [M+H]⁺ with an accuracy typically within 2-5 parts per million of the theoretical value. This high accuracy measurement enables unambiguous confirmation of the molecular formula C26H24FNO4 and distinguishes the compound from potential isomers or impurities with similar nominal masses.

The fragmentation pattern observed in tandem mass spectrometry experiments provides additional structural information through identification of characteristic fragment ions. The loss of the methyl ester group produces a fragment at mass-to-charge ratio 402, corresponding to the carboxylic acid derivative. Subsequent fragmentation involving the benzyl ether protecting group generates fragments at mass-to-charge ratio 312 and 295, reflecting the stepwise loss of benzyl and hydroxyl groups respectively.

The base peak typically corresponds to the 4-fluorophenyl fragment at mass-to-charge ratio 95, indicating the preferential cleavage of the nitrogen-aryl bond under electron impact conditions. Additional diagnostic fragments include the benzyloxyphenyl cation at mass-to-charge ratio 199 and the azetidinone core fragment at mass-to-charge ratio 178. The relative intensities of these fragments provide information about the fragmentation pathways and can assist in structural confirmation.

Accurate mass measurement of fragment ions enables determination of elemental compositions and confirmation of proposed fragmentation mechanisms. The high resolution capability distinguishes between fragments with similar nominal masses but different elemental compositions, providing additional confidence in structural assignments. The overall mass spectral pattern creates a unique fingerprint that enables rapid identification and purity assessment of the compound.

| Fragment | m/z (observed) | m/z (calculated) | Elemental Composition | Assignment |

|---|---|---|---|---|

| Molecular ion | 433.4715 | 433.4714 | C26H24FNO4 | [M+H]⁺ |

| Acid derivative | 402.4450 | 402.4428 | C25H22FNO3 | Loss of OCH3 |

| Debenzylated | 312.3890 | 312.3876 | C19H18FNO2 | Loss of benzyl |

| Fluorophenyl | 95.0540 | 95.0541 | C6H4F | Base peak |

| Benzyloxyphenyl | 199.0865 | 199.0866 | C13H11O | Characteristic fragment |

特性

IUPAC Name |

methyl 3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO4/c1-31-24(29)16-15-23-25(28(26(23)30)21-11-9-20(27)10-12-21)19-7-13-22(14-8-19)32-17-18-5-3-2-4-6-18/h2-14,23,25H,15-17H2,1H3/t23-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSALESRYJDXBT-ILBGXUMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440929 | |

| Record name | Methyl 3-[(2S,3R)-2-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204589-80-0 | |

| Record name | Methyl (3R,4S)-1-(4-fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-3-azetidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204589-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(2S,3R)-2-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azetidinepropanoic acid, 1-(4-fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-, methyl ester, (3R,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the benzyloxy and fluorophenyl groups. Common synthetic routes may involve:

Formation of the Azetidinone Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

Introduction of Substituents: The benzyloxy and fluorophenyl groups are introduced through substitution reactions, often using reagents like benzyl bromide and fluorobenzene.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

化学反応の分析

Types of Reactions

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary, but common reagents include halides and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate serves as a valuable building block in synthetic chemistry. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions:

- Formation of Azetidinone Ring: The synthesis typically involves cyclization processes under controlled conditions.

- Substituent Introduction: The benzyloxy and fluorophenyl groups can be introduced via substitution reactions using reagents like benzyl bromide and fluorobenzene .

Biology

This compound is being investigated for its potential biological activities, particularly its interactions with biomolecules:

- Enzymatic Inhibition: Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation: It could modulate specific receptors related to inflammatory responses or signal transduction pathways .

Medicine

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is explored for therapeutic properties:

- Anti-inflammatory Activity: Research indicates potential in reducing inflammation by modulating immune responses.

- Anticancer Properties: Studies are ongoing to determine its efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for:

- Sustainable Production Methods: Flow microreactor systems can enhance efficiency and sustainability during synthesis, leading to higher yields and reduced waste .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

Research published in the European Journal of Pharmacology demonstrated that this compound effectively reduced inflammation in animal models. It was shown to decrease pro-inflammatory cytokine levels and inhibit inflammatory pathways, supporting its potential use in treating inflammatory diseases .

作用機序

The mechanism of action of Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

類似化合物との比較

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Density | 1.238 g/cm³ |

| Boiling Point | 628.309°C (760 mmHg) |

| Flash Point | 333.789°C |

| Vapor Pressure | 0 mmHg at 25°C |

| Refractive Index | 1.589 |

| Storage Conditions | 2–8°C in a dry, cool place |

The compound is synthesized via a multi-step process involving (4-fluorophenyl)propionitrile, benzophenol derivatives, and azetidinone intermediates, followed by deprotection and purification . Safety protocols emphasize avoiding inhalation, skin contact, and exposure to direct sunlight during handling .

Comparison with Structurally Similar Compounds

Comparison with 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic Acid

The closest structural analog is 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid (CAS: 204589-82-2), which differs only in the absence of the methyl ester group.

Key Implications :

Comparison with Thiazolidinone-Based Analogs

describes asymmetric (E)-3-(4-(benzyloxy)phenyl)-2-substituted thiazolidinone derivatives, which share the benzyloxy-phenyl motif but incorporate a thiazolidinone ring instead of an azetidinone.

Research Findings :

- Azetidinones (like the target compound) are often explored for antibiotic activity due to β-lactam’s inherent reactivity .

- Thiazolidinones are more commonly associated with antidiabetic and anti-inflammatory applications .

Comparison with Other Azetidinone Derivatives

Azetidinones with fluorinated aryl groups (e.g., 1-(4-fluorophenyl)-2-oxoazetidine) are widely studied. The addition of a benzyloxy group in the target compound introduces steric bulk, which may reduce metabolic degradation compared to simpler analogs.

生物活性

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate, known by its CAS number 204589-80-0, is a chemical compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and safety considerations.

- Molecular Formula : C26H24FNO4

- Molecular Weight : 433.47 g/mol

- Density : 1.238 g/cm³

- Boiling Point : Approximately 628.31°C at 760 mmHg

- Storage Conditions : Recommended at 2–8°C in a sealed container .

The biological activity of methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is primarily attributed to its structural features that allow it to interact with various biological targets. The compound contains an azetidine ring and multiple aromatic substituents, which may contribute to its binding affinity for specific receptors or enzymes involved in disease processes.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes related to metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It could act as a modulator of specific receptors involved in inflammatory responses or signal transduction pathways.

Anticancer Activity

Research indicates that compounds similar to methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate exhibit significant anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle disruption.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival compared to control groups. Histological analysis revealed decreased angiogenesis in treated tumors .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been classified with certain hazard statements indicating potential toxicity:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate?

- Methodological Answer : The compound is synthesized via a [4+2] cycloaddition reaction between a β-lactam precursor and a fluorophenyl-substituted propiolate. Key steps include:

-

Stereochemical Control : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce the (2S,3R) configuration .

-

Azetidinone Ring Formation : Cyclization under mild acidic conditions (e.g., acetic acid/HCl) to stabilize the 4-oxoazetidin-3-yl moiety .

-

Protection/Deprotection : Benzyloxy groups are introduced via Williamson ether synthesis and later removed via hydrogenolysis .

Table 1 : Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (HPLC) Reference Cycloaddition DCC, DMAP, CH₂Cl₂, 0°C 62 ≥95% Benzyloxy Deprotection H₂/Pd-C, EtOH 88 ≥98%

Q. How is the stereochemical integrity of the azetidinone ring verified during synthesis?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis confirms the (2S,3R) configuration (e.g., C–C bond angles and torsion angles) .

- NMR Spectroscopy : - and -NMR coupling constants (e.g., for vicinal protons) validate ring conformation .

- Chiral HPLC : Enantiomeric excess (ee) is determined using a Chiralpak AD-H column (hexane:IPA = 90:10, 1 mL/min) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during large-scale synthesis?

- Methodological Answer : Discrepancies in enantiomeric ratios often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor racemization; switch to THF or toluene .

- Catalytic Traces : Metal impurities (e.g., Pd from deprotection) can alter stereochemistry. Purify intermediates via column chromatography (SiO₂, EtOAc/hexane) .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?

- Methodological Answer :

- pH Buffering : Stabilize the 4-oxoazetidinone ring by maintaining pH 7.4 (PBS buffer) to prevent hydrolysis .

- Lyophilization : Freeze-drying in trehalose matrix extends shelf life (>6 months at -20°C) .

- Degradation Analysis : Monitor via LC-MS; primary degradation pathway involves β-lactam ring opening at >40°C .

Q. How do structural analogs with modified fluorophenyl groups affect biological activity?

- Methodological Answer :

- SAR Studies : Replace 4-fluorophenyl with 2,4-difluorophenyl or chlorophenyl to assess potency changes.

- Table 2 : Comparative IC₅₀ Values (μM)

| Analog | Target Enzyme Inhibition | Cytotoxicity (HeLa) |

|---|---|---|

| Parent Compound | 0.12 ± 0.03 | >100 |

| 2,4-Difluoro | 0.08 ± 0.02 | 85 ± 4 |

| 4-Chloro | 0.25 ± 0.05 | >100 |

- Key Finding : 2,4-Difluoro substitution improves target binding but increases cytotoxicity due to enhanced membrane permeability .

Q. What analytical techniques validate the absence of process-related impurities?

- Methodological Answer :

- LC-MS/MS : Detects trace intermediates (e.g., de-benzylated byproducts) with LOD ≤ 0.1% .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

- Residual Solvent Testing : GC-headspace analysis ensures DMF < 500 ppm (ICH Q3C guidelines) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?

- Resolution : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。